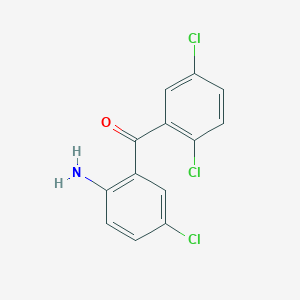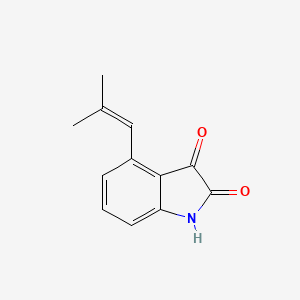![molecular formula C10H20N2O3 B8381777 TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE](/img/structure/B8381777.png)
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE
Vue d'ensemble
Description
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a dimethylamino group, and an oxopropylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-(dimethylamino)-1-propanol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate oxides, while reduction can produce tert-butyl 3-(dimethylamino)-3-hydroxypropylcarbamate.
Applications De Recherche Scientifique
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. This inhibition can occur through covalent modification or reversible binding, depending on the enzyme and the specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the dimethylamino and oxopropyl groups.
Dimethylaminoethyl carbamate: Contains a dimethylamino group but differs in the alkyl chain length and structure.
Oxopropyl carbamate: Similar but lacks the tert-butyl and dimethylamino groups.
Uniqueness
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE is unique due to the combination of its tert-butyl, dimethylamino, and oxopropylcarbamate moieties. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable in various applications .
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl N-[3-(dimethylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)11-7-6-8(13)12(4)5/h6-7H2,1-5H3,(H,11,14) |
Clé InChI |
GMPAJBACLZYLAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(=O)N(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B8381726.png)

![4-{[(3-Methyl-pyridin-2-ylmethyl)-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8381745.png)



![(S)-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B8381771.png)



